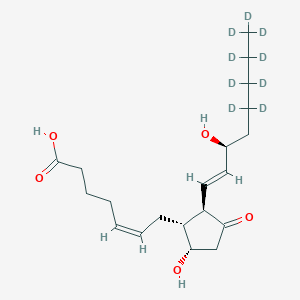

Prostaglandin D2-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H32O5 |

|---|---|

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2 |

InChI-Schlüssel |

BHMBVRSPMRCCGG-UVUOTMQPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Analytical Methodologies and Advanced Characterization of Prostaglandin D2 D9

Role of Deuterated Prostaglandin (B15479496) D2 in Quantitative Bioanalysis

The use of deuterated prostaglandins (B1171923), such as PGD2-d9, is central to modern quantitative bioanalysis. These stable isotope-labeled compounds serve as ideal internal standards because they exhibit nearly identical chemical and physical properties—including extraction efficiency, ionization response, and chromatographic retention time—to the endogenous, non-labeled analyte being measured. medchemexpress.com When a known quantity of PGD2-d9 is introduced into a biological sample at the beginning of the analytical workflow, it allows for the precise correction of analyte loss that may occur during sample preparation, extraction, and analysis. medchemexpress.com This approach, known as stable isotope dilution, is the cornerstone of high-precision quantitative mass spectrometry.

Internal Standard Applications in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a definitive analytical technique for quantifying compounds in biological samples. The method's accuracy hinges on the use of a stable isotope-labeled internal standard, like PGD2-d9. caymanchem.com By measuring the ratio of the signal from the endogenous analyte (e.g., PGD2) to the signal from the known amount of the spiked internal standard (PGD2-d9), the absolute concentration of the endogenous compound can be calculated with high accuracy. This ratiometric measurement effectively nullifies variability introduced during sample handling and instrument analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a robust method for the quantification of prostaglandins. mdpi.com In these assays, a deuterated internal standard is essential for achieving reliable results. nih.gov The process typically requires a chemical derivatization step to make the prostaglandins volatile enough for gas chromatography. nih.gov

Stable isotope dilution GC-MS assays have been developed to measure PGD2 and its metabolites with high precision and accuracy. For instance, a method for quantifying a major urinary metabolite of PGD2 using an 18O4-labeled internal standard demonstrated excellent analytical performance. nih.gov Similarly, a stable isotope dilution assay for PGD2 in plasma was developed using [2H6]PGD2 as an internal standard, showcasing the utility of deuterated analogs in GC-MS applications. nih.gov

| Parameter | Value |

|---|---|

| Precision | ± 7% |

| Accuracy | 96% |

| Lower Limit of Sensitivity | ~50 pg |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for prostanoid analysis due to its high sensitivity, specificity, and simpler sample preparation, which often avoids the need for derivatization. mdpi.comnih.gov The use of a deuterated internal standard like PGD2-d4 or PGD2-d9 is critical for accurate quantification, especially given the inherent instability of PGD2 in biological samples. nih.gov

LC-MS/MS methods are powerful because they can chromatographically separate isomeric compounds like PGD2 and PGE2, which have identical molecular weights and similar fragmentation patterns, before detection by the mass spectrometer. nih.govnih.gov This separation is crucial for accurate quantification. Researchers have developed and validated LC-MS/MS methods using deuterated internal standards that demonstrate high sensitivity and reproducibility for measuring PGD2 in various biological fluids, including cell culture supernatants and microdialysis samples. nih.govnih.gov

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 20 pg/mL |

| Lower Limit of Quantitation (LLOQ) | 100 pg/mL |

| Linearity (r²) | > 0.999 |

| Average Recovery of PGD2 | 77.0 ± 3.0% |

| Inter-day & Intra-day Variation | < 5% |

Methodological Advancements in Prostanoid Measurement Specificity

The development of mass spectrometry-based methods using stable isotope-labeled internal standards represents a significant leap forward in the specificity of prostanoid measurement. These techniques overcome major limitations associated with older analytical methods, providing more reliable and accurate data for understanding the roles of prostaglandins in health and disease.

While immunoassays such as ELISA have been widely used for prostaglandin measurement due to their convenience, they are known to suffer from a significant lack of specificity. nih.govacs.org This is primarily due to the cross-reactivity of antibodies with structurally related prostaglandins and their metabolites, which can lead to overestimated and potentially misleading results. nih.govresearchgate.net

In contrast, mass spectrometry is considered the "gold standard" because of its exquisite analytical specificity. nih.govresearchgate.netmedlabmag.com LC-MS/MS, in particular, can distinguish between closely related isomers, ensuring that the signal being measured corresponds only to the analyte of interest. nih.govsapphirebioscience.com Studies directly comparing results from immunoassays and mass spectrometry for eicosanoids have shown unacceptably low correlation, underscoring the superior accuracy and specificity of MS-based methods that rely on deuterated internal standards like PGD2-d9. nih.govsapphirebioscience.com

| Feature | Immunoassay (e.g., ELISA) | Mass Spectrometry (LC-MS/MS with Internal Standard) |

|---|---|---|

| Specificity | Lower; prone to antibody cross-reactivity with related molecules. nih.govacs.orgmedlabmag.com | Higher; distinguishes isomers and metabolites, considered the "gold standard". nih.govresearchgate.netmedlabmag.com |

| Principle | Antibody-antigen binding. sapphirebioscience.com | Mass-to-charge ratio measurement. sapphirebioscience.com |

| Accuracy | Can be compromised, leading to potentially misleading results. nih.gov | High accuracy due to specific detection and use of internal standards. nih.gov |

| Multiplexing | Limited. | High capability for analyzing multiple analytes in a single run. sapphirebioscience.com |

A key application of stable isotope dilution mass spectrometry is the accurate assessment of the endogenous production of signaling molecules like PGD2. nih.gov By using a deuterated standard such as PGD2-d9, researchers can precisely quantify the low concentrations of PGD2 naturally produced and released by cells and tissues. caymanchem.com

This methodology has been crucial in uncovering the biological origins of PGD2. For example, by using LC-MS/MS with stable isotope internal standards, it was demonstrated that human group 2 innate lymphoid cells (ILC2s) are capable of producing PGD2 upon stimulation with cytokines. metabolomics.se This finding highlights that endogenously produced PGD2 is essential for the activation of these immune cells in an autocrine or paracrine fashion. metabolomics.se Such precise measurements are vital for exploring the pathophysiological role of PGD2 in human diseases. nih.gov

Novel Derivatization and Purification Procedures in Prostaglandin Analysis

Effective analysis of prostaglandins often necessitates derivatization to improve their stability and chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS), which can be a laborious process. nih.gov Common derivatization techniques include the conversion of prostaglandins to their trimethylsilyl (B98337) (Me3Si) ether derivatives prior to GC/MS analysis. pnas.org

To distinguish between isomers, specific derivatization methods can be employed. For example, treatment with butylboronic acid can help determine the stereochemistry of hydroxyl groups on the cyclopentane (B165970) ring, as it reacts differently with cis and trans diols, a technique used to differentiate Prostaglandin F2α (PGF2α) isomers. pnas.orgnih.gov

Purification procedures are crucial for isolating these low-abundance compounds from complex biological matrices. A typical workflow involves solid-phase extraction (SPE) using C18 cartridges, followed by further purification with techniques like thin-layer chromatography (TLC). nih.govpnas.org To prevent oxidative degradation during sample preparation, antioxidants such as butylated hydroxytoluene (BHT) are often added. nih.gov More advanced methods aim to minimize sample handling, such as the online coupling of turbulent flow chromatography (TFC) with liquid chromatography-high resolution mass spectrometry (LC-HRMS), allowing for direct analysis from cell reaction media with reduced sample preparation. nih.gov

Table 1: Comparison of Prostaglandin Purification and Derivatization Techniques

| Technique | Purpose | Compound Class | Reference |

|---|---|---|---|

| Solid-Phase Extraction (C18) | Initial purification from biological matrix | Prostaglandins | nih.govpnas.org |

| Thin-Layer Chromatography (TLC) | Further purification and separation | Prostaglandins | pnas.org |

| Trimethylsilyl (Me3Si) Ether Derivatization | Improve volatility and stability for GC-MS | Prostaglandins | pnas.org |

| Butylboronate Derivatization | Isomeric differentiation (cis/trans diols) | F-series Prostaglandins | pnas.orgnih.gov |

Isomeric Identification and Differentiation Utilizing Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of prostaglandin analysis, but distinguishing between isomers like Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) is a significant challenge. nih.gov These geometric isomers have identical chemical formulas and masses, and they often produce similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their differentiation difficult without prior separation. nih.govnih.gov

Traditionally, liquid chromatography (LC) is used to separate isomers before they enter the mass spectrometer. A complete chromatographic separation is considered essential for accurate quantification using LC-MS/MS. nih.gov For particularly challenging separations, such as between PGF2α and its isomer 8-iso-PGF2α, very long chromatographic gradients are often required. sciex.com

To overcome these challenges, advanced MS-based techniques have been developed.

Differential Mobility Separation (DMS): This technique, also known as ion mobility spectrometry (IMS), separates ions in the gas phase based on their size, shape, and charge. It can resolve isobaric prostaglandin isomers that cannot be distinguished by MS/MS alone, potentially reducing the need for extensive chromatographic separation. nih.govsciex.com

Silver Cationization and Tandem MS (MS³): A novel method utilizes silver ions to cationize prostaglandins. nih.govacs.org This approach not only enhances sensitivity but also produces characteristic product ions in multi-stage tandem mass spectrometry (MS³). nih.govacs.org By analyzing the differences in the MS³ spectra, it is possible to distinguish and quantify major isomers like PGD2, PGE2, and Δ12-PGD2 without chromatographic separation, making it suitable for direct infusion and imaging methods. nih.govdiva-portal.org

Application of Deuterated Prostaglandins in Spatially Resolved Metabolomics

Deuterated prostaglandins, such as Prostaglandin D2-d9, are fundamental to the field of spatially resolved metabolomics. caymanchem.com They serve as ideal internal standards for quantitative mass spectrometry because their physicochemical properties are nearly identical to their endogenous counterparts, yet their mass difference allows them to be distinguished by the spectrometer. diva-portal.org This ensures they experience similar extraction efficiencies and ionization effects, correcting for variations in the analytical process. diva-portal.org

Mass Spectrometry Imaging (MSI) for In Situ Prostaglandin D2 Localization in Tissues

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly from thin tissue sections, providing crucial information about their localization within specific morphological regions. nih.govdiva-portal.org However, the low physiological concentrations of prostaglandins and their poor ionization efficiency have historically made them difficult to detect with MSI. nih.gov

A significant breakthrough in this area involves the use of silver ions to enhance the ionization of prostaglandins. nih.gov By doping the electrospray solvent with silver, the sensitivity for detecting prostaglandins as [PG + Ag]⁺ adducts can be increased by approximately 30-fold compared to conventional methods. nih.gov This enhancement has enabled the first proof-of-principle studies for imaging prostaglandin species in tissues, such as in mouse uterine implantation sites. nih.govdiva-portal.org Using this silver-doped nanospray desorption electrospray ionization (nano-DESI) MSI method, researchers have successfully localized PGD2, its precursors, and its synthases to specific regions, such as the antimesometrial pole of the mouse uterus. nih.govdiva-portal.org

Quantitative Prostaglandin Imaging via Direct Single-Point Calibration and Internal Standard Normalization

To move from qualitative localization to quantitative measurement in MSI, internal standards are essential. diva-portal.org this compound is used for this purpose in quantitative imaging experiments. acs.org The deuterated standard is doped at a known concentration directly into the nano-DESI electrospray solvent. acs.org

This approach allows for direct single-point calibration in every pixel of the resulting image. diva-portal.org By calculating the ratio of the endogenous analyte signal (e.g., PGD2) to the internal standard signal (PGD2-d9) for each pixel, variations in ionization efficiency and matrix effects across the tissue can be corrected. acs.orgdiva-portal.org This normalization converts the raw ion intensity into a quantitative concentration map, revealing the precise abundance of the prostaglandin in different tissue regions. acs.org

Investigating Disparities Between Prostaglandin Localization and Synthase Abundance

A key application of quantitative MSI has been to investigate the relationship between where prostaglandins are found and where their synthesizing enzymes are located. diva-portal.orgnih.gov Historically, due to technical challenges in detecting prostaglandins in situ, researchers often inferred their location from the expression levels of key enzymes like cyclooxygenases (COX-1 and COX-2) and specific prostaglandin synthases. diva-portal.orgnih.gov

However, recent studies using quantitative MSI have revealed a significant disparity between enzyme abundance and actual prostaglandin levels. nih.govresearchgate.net For example, in mouse uterine implantation sites, the most abundant prostaglandin detected was PGD2, which co-localized with high expression of the COX-1 enzyme. diva-portal.orgnih.gov Conversely, COX-2 levels were found to be 15 times higher in a different region, demonstrating that COX-2 abundance is not a reliable marker for PGD2 localization in this context. diva-portal.org These findings strongly suggest that prostaglandin tissue distribution cannot be reliably inferred from synthase expression and must be directly resolved through in situ imaging techniques. diva-portal.orgnih.govresearchgate.net

Investigation of Kinetic Isotope Effects (KIE) in Eicosanoid Biosynthesis

The biosynthesis of all prostaglandins begins with the conversion of arachidonic acid (AA) to Prostaglandin H2 (PGH2), a reaction catalyzed by Prostaglandin H Synthase (PGHS). mdpi.comresearchgate.net The mechanism is thought to start with the abstraction of a hydrogen atom from the C13 position of arachidonic acid by a tyrosine radical within the enzyme. researchgate.netnih.gov

Table 2: Key Compound Names

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin D2 | PGD2 |

| This compound | PGD2-d9 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin F2α | PGF2α |

| 8-iso-Prostaglandin F2α | 8-iso-PGF2α |

| Δ12-Prostaglandin D2 | Δ12-PGD2 |

| Prostaglandin H2 | PGH2 |

| Arachidonic Acid | AA |

| Butylated Hydroxytoluene | BHT |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

Impact of Deuterium (B1214612) Substitution on Enzymatic Oxygenation of Arachidonic Acid

The biosynthesis of prostaglandins, including PGD2, is initiated by the enzymatic oxygenation of arachidonic acid (AA) by cyclooxygenase (COX) enzymes. This process begins with the abstraction of a hydrogen atom from a bis-allylic carbon of AA. acs.org The substitution of hydrogen with deuterium at these positions can significantly alter the rate of this enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This difference in bond strength can lead to a slower rate of reaction when a deuterated substrate is used. Studies investigating the KIE during the oxygenation of AA by mammalian enzymes like COX have revealed the profound impact of deuterium substitution. acs.org

In ex vivo studies using macrophages, the physiological kinetic isotope effect (PKIE) of COX-mediated oxygenation of deuterated AA has been quantified. acs.orgacs.org When arachidonic acid deuterated at the C13 position was used, the PKIE for COX oxygenation was found to be similar to previously reported in vitro values. However, a much more dramatic effect was observed when AA was deuterated at both the C10 and C13 positions. This dual deuteration resulted in a massive increase in the PKIE for COX oxygenation, indicating a significant slowing of the reaction rate. acs.org This finding suggests that the hydrogens at the C10 position of arachidonic acid play a previously underappreciated but critical role in the catalytic synthesis of prostaglandins. acs.org

Table 1: Physiological Kinetic Isotope Effect (PKIE) of COX Oxygenation with Deuterated Arachidonic Acid

| Deuterated Substrate | Observed PKIE for COX Oxygenation | Implication |

|---|---|---|

| Arachidonic Acid-dn (deuterated at C13) | Moderate | Confirms the involvement of C13 hydrogen abstraction in the rate-limiting step. acs.org |

| Arachidonic Acid-dn (deuterated at C10 and C13) | Massively Increased | Reveals a critical role for C10 hydrogens in the catalysis of prostaglandin synthesis. acs.org |

The observed KIE is not limited to the COX pathway. Lipoxygenase (LOX) enzymes, which also catalyze the oxygenation of polyunsaturated fatty acids, exhibit significant KIEs. nih.gov The magnitude of the KIE can provide valuable insights into the rate-limiting steps of enzymatic reactions and the transition state of the substrate-enzyme complex. nih.gov

Elucidation of Reaction Mechanisms and Metabolic Pathway Shunting

The use of deuterated substrates like the precursors to PGD2-d9 is instrumental in elucidating complex enzymatic reaction mechanisms and uncovering metabolic pathway shunting. Metabolic shunting, or metabolic switching, occurs when the modification of a substrate, such as through deuteration, diverts it from its primary metabolic pathway to an alternative one. juniperpublishers.com

A compelling example of metabolic shunting was observed in the study of arachidonic acid oxygenation. The deuteration of AA at the C10 position was found to interfere with its cyclization by COX enzymes, which is a necessary step for prostaglandin synthesis. acs.org This interference resulted in a metabolic shunt, where a greater proportion of the deuterated AA was diverted to the LOX pathway. Consequently, this led to an increased formation of the resolving lipid mediator, lipoxin B4, a product of the LOX pathway. acs.org

This phenomenon of "isotope sensitive branching" has also been demonstrated in studies with human lipoxygenases. When 15-hLO-1, a human lipoxygenase, was presented with arachidonic acid deuterated at the C13 position, a significant shift in the site of hydrogen abstraction occurred. While the primary site of abstraction in unlabeled AA is C13, the deuteration at this position caused the enzyme to preferentially abstract a hydrogen from the C10 position. nih.gov This demonstrates that the enzyme can bypass the stronger C-D bond, leading to a change in the product profile. nih.gov

Table 2: Metabolic Shunting of Deuterated Arachidonic Acid

| Deuterated Substrate | Primary Pathway (Unlabeled) | Shunted Pathway (Deuterated) | Observed Outcome |

|---|---|---|---|

| Arachidonic Acid-dn (deuterated at C10) | COX Pathway (Prostaglandin Synthesis) | LOX Pathway | Increased formation of Lipoxin B4. acs.org |

| Arachidonic Acid-dn (deuterated at C13) | 15-hLO-1 abstraction at C13 | 15-hLO-1 abstraction at C10 | Inversion of regioselectivity of the enzyme. nih.gov |

The application of stable isotope labeling is a powerful tool for the discovery and delineation of metabolic networks. nih.gov By tracing the metabolic fate of isotopically labeled precursors, researchers can identify novel metabolites and confirm the biosynthetic origins of known compounds. nih.govosti.gov This approach provides direct evidence for the connectivity of metabolic pathways and can reveal regulatory nodes and branch points that are sensitive to substrate modification. The insights gained from studies using deuterated compounds like the precursors to this compound are therefore crucial for a comprehensive understanding of lipid metabolism and its role in health and disease.

Prostaglandin D2 Biosynthetic Pathways

The biosynthesis of PGD2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This process involves the sequential action of cyclooxygenase enzymes and specific prostaglandin D synthases.

Cyclooxygenase (COX) Isoenzyme-Dependent Synthesis from Arachidonic Acid

The initial and rate-limiting step in the formation of PGD2 is the conversion of arachidonic acid to an unstable intermediate, Prostaglandin H2 (PGH2). nih.govnih.gov This reaction is catalyzed by the enzyme cyclooxygenase (COX), also known as prostaglandin G/H synthase. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2, which are encoded by different genes and exhibit distinct patterns of expression and physiological roles. bohrium.comgpnotebook.com

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions. nih.govnih.gov

COX-2 is typically an inducible enzyme, with its expression being upregulated by inflammatory stimuli. It is primarily responsible for the increased production of prostaglandins at sites of inflammation. nih.govnih.gov

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into PGH2, which serves as the common precursor for a variety of prostanoids, including PGD2. nih.govnih.gov

Prostaglandin H2 (PGH2) Conversion by Specific Prostaglandin D Synthases

Following its synthesis, PGH2 is then converted to PGD2 through an isomerization reaction. This specific conversion is catalyzed by enzymes known as Prostaglandin D synthases (PGDS). nih.govnih.gov These enzymes facilitate the rearrangement of the endoperoxide group in PGH2 to form the 9-hydroxy and 11-keto groups characteristic of PGD2. nih.govunivr.it There are two distinct types of PGD synthases that have been identified, each with unique characteristics and tissue distributions. nih.govnih.gov

Characterization of Specific Prostaglandin D Synthase Isoforms (e.g., Hematopoietic PGD2 Synthase, Lipocalin-type PGD2 Synthase, β-trace)

The two primary isoforms of Prostaglandin D synthase are hematopoietic PGD2 synthase (H-PGDS) and lipocalin-type PGD2 synthase (L-PGDS). reactome.orgreactome.org

Hematopoietic PGD2 Synthase (H-PGDS): This enzyme is a cytosolic, glutathione-dependent protein. nih.govrndsystems.com It is primarily found in hematopoietic cells such as mast cells, antigen-presenting cells, and Th2 cells. nih.govnovusbio.com H-PGDS is considered a member of the sigma class of glutathione S-transferases. nih.govnovusbio.com Its activity is crucial for the production of PGD2 in the context of immune responses and allergic inflammation. nih.gov

Lipocalin-type PGD2 Synthase (L-PGDS): In contrast to H-PGDS, L-PGDS is a glutathione-independent enzyme. wikipedia.org It is a member of the lipocalin superfamily of proteins, which are known to bind and transport small lipophilic molecules. nih.govpnas.org L-PGDS is predominantly found in the central nervous system, male genital organs, and the human heart. nih.govnih.gov It is secreted into the cerebrospinal fluid, seminal plasma, and blood. nih.govfrontiersin.org An important characteristic of L-PGDS is its identity with a protein known as β-trace . nih.govfrontiersin.org β-trace, a major protein in human cerebrospinal fluid, was later discovered to be the same molecule as L-PGDS. pnas.orgfrontiersin.org This dual functionality highlights its role not only as a PGD2-producing enzyme but also as a carrier for various lipophilic ligands. nih.govfrontiersin.org

| Feature | Hematopoietic PGD2 Synthase (H-PGDS) | Lipocalin-type PGD2 Synthase (L-PGDS) / β-trace |

|---|---|---|

| Glutathione Dependence | Dependent | Independent |

| Cellular Localization | Cytosolic | Secreted |

| Primary Tissue Distribution | Mast cells, antigen-presenting cells, Th2 cells | Central nervous system, male genital organs, heart |

| Protein Family | Sigma class of glutathione S-transferases | Lipocalin superfamily |

| Alternative Name | - | β-trace |

Enzymatic Degradation and Metabolic Fate of Prostaglandin D2

The biological actions of PGD2 are terminated through rapid enzymatic degradation and metabolism. This process involves a series of reactions that convert PGD2 into inactive or less active metabolites, which are then excreted.

Sequential Metabolism Mediated by NADPH- and NAD+-Dependent Enzymes

The metabolism of PGD2 is a complex process involving multiple enzymatic steps. In vivo studies have revealed that PGD2 is converted into a large number of urinary metabolites. researchgate.net A significant portion of these metabolites are compounds with a prostaglandin F-ring structure, indicating a major metabolic pathway involves the reduction of the keto group at C-11. researchgate.netnih.gov This suggests that PGD2 is extensively metabolized to PGF-ring metabolites in humans. researchgate.net The enzymes involved in this sequential metabolism are often dependent on cofactors such as NADPH and NAD+. nih.gov

Roles of 11-Ketoreductase and 15-Hydroxy-Prostaglandin Dehydrogenase (15-PGDH)

Two key enzymes play crucial roles in the initial steps of PGD2 degradation:

11-Ketoreductase: This enzyme is responsible for the conversion of PGD2 into PGF2α metabolites. This transformation involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, resulting in the formation of F-ring prostaglandins. researchgate.net

15-Hydroxy-Prostaglandin Dehydrogenase (15-PGDH): This enzyme is a key catalyst in the inactivation of prostaglandins. nih.govtaylorandfrancis.com 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, including PGD2, to form 15-keto-prostaglandins. nih.govnih.gov These 15-keto metabolites exhibit significantly lower biological activity. nih.gov This initial step of oxidation by 15-PGDH is a critical point in the catabolic pathway of prostaglandins. taylorandfrancis.com

Following the action of these enzymes, further metabolism occurs through processes such as beta-oxidation and omega-oxidation, leading to a variety of metabolites that are ultimately excreted in the urine. nih.gov For instance, the major PGD ring metabolite identified in monkeys is 9,20-dihydroxy-11,15-dioxo-2,3-dinorprost-5-en-1-oic acid. nih.gov

| Enzyme | Function | Resulting Metabolite Type |

|---|---|---|

| 11-Ketoreductase | Reduces the 11-keto group | Prostaglandin F-ring metabolites |

| 15-Hydroxy-Prostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15-hydroxyl group | 15-keto-prostaglandins (less active) |

Cellular and Molecular Mechanisms of Prostaglandin D2 Signaling

Prostaglandin (B15479496) D2 Receptor Biology

The actions of PGD2 are mediated by its interaction with two distinct, high-affinity G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov These receptors, despite sharing the same endogenous ligand, are structurally and functionally divergent, leading to different and sometimes opposing biological outcomes.

D Prostanoid Receptor Subtypes: DP1 and DP2 (CRTH2)

The two receptor subtypes for Prostaglandin D2 are DP1 and DP2. nih.gov DP1 was the first PGD2 receptor to be cloned and characterized and is a member of the prostanoid receptor family. nih.gov It is coupled to a Gαs protein, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov

In contrast, the DP2 receptor (CRTH2) was initially identified as an orphan receptor, GPR44, and was later found to be a second high-affinity receptor for PGD2. nih.govwikipedia.org Phylogenetically, DP2 is not closely related to the other prostanoid receptors, including DP1, sharing only about 15% sequence identity. wikipedia.orgpnas.org Instead, it shows more homology with chemoattractant receptors like the C5a receptor and formyl peptide receptors. wikipedia.orgpnas.org DP2 is coupled to a Gαi protein, and its activation often results in a decrease in cAMP levels and an increase in intracellular calcium mobilization. scbdd.com

| Feature | DP1 Receptor | DP2 (CRTH2) Receptor |

| Full Name | D Prostanoid Receptor 1 | Chemoattractant Receptor-homologous molecule expressed on Th2 cells |

| Alternate Name | DP | CRTH2, GPR44, CD294 |

| Protein Family | Prostanoid Receptor | Chemoattractant Receptor |

| G-Protein Coupling | Gαs | Gαi |

| Primary Second Messenger | ↑ cyclic AMP (cAMP) | ↓ cyclic AMP (cAMP), ↑ Intracellular Calcium (Ca2+) |

Receptor Expression Patterns and Distribution Across Immune and Structural Cells

The distinct functions of DP1 and DP2 are reflected in their differential expression patterns across various cell types. The DP2 receptor is predominantly expressed on key cells of the allergic inflammatory cascade, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. nih.govpnas.org Its expression is also found on monocytes and innate lymphoid cells. pnas.orgpnas.org This specific distribution makes DP2 a critical player in mediating the recruitment and activation of these pro-inflammatory cells to sites of allergic inflammation. nih.gov

The DP1 receptor is expressed more broadly, albeit often at low levels. iiam.org It is found on dendritic cells, where its activation can modulate cytokine production, and on macrophages. nih.govresearchgate.net In terms of structural cells, DP1 expression has been noted in vascular endothelial cells, airway epithelial cells, and serous glands. researchgate.netnih.gov This distribution suggests a role for DP1 in modulating vascular responses and tissue homeostasis. nih.govnih.gov Some studies have detected mRNA for both DP1 and DP2 in whole vagal ganglia, which contain neuronal and other cell types. iiam.org However, studies on human colorectal cancer cell lines showed limited to no expression of DP1 and DP2, suggesting that PGD2 is unlikely to have direct effects on these neoplastic cells via these receptors. nih.gov

| Cell Type | DP1 Expression | DP2 (CRTH2) Expression |

| Immune Cells | ||

| T helper 2 (Th2) Lymphocytes | High nih.govpnas.org | |

| Eosinophils | High nih.govpnas.org | |

| Basophils | High nih.govpnas.org | |

| Mast Cells | Low/Variable | Low/Variable |

| Monocytes/Macrophages | Present researchgate.net | Present pnas.orgresearchgate.net |

| Dendritic Cells | Present nih.gov | |

| Structural Cells | ||

| Vascular Endothelial Cells | Present researchgate.net | |

| Airway Epithelial Cells | Present researchgate.net |

Ligand Binding Affinities and Selectivity of Prostaglandin D2 and its Metabolites to Receptors

PGD2 itself binds with high affinity to both DP1 and DP2 receptors. nih.gov However, its various metabolites exhibit selectivity for one receptor over the other. For instance, metabolites such as 13,14-dihydro-15-oxo-PGD2 are considered selective agonists for the DP2 receptor. guidetopharmacology.org The non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) has also been reported to act as a low-potency agonist for the DP2 receptor. pnas.orgguidetopharmacology.org Conversely, other prostaglandins (B1171923) like PGE2 and PGF2 bind to the human DP1 receptor, but with lower affinity than PGD2. nih.gov This differential binding allows for a nuanced regulation of cellular responses depending on the specific prostanoid milieu.

| Ligand | Target Receptor(s) | Binding Affinity/Selectivity |

| Prostaglandin D2 (PGD2) | DP1, DP2 | High affinity for both nih.gov |

| 13,14-dihydro-15-oxo-PGD2 | DP2 | Selective agonist guidetopharmacology.org |

| 15R-methyl-PGD2 | DP2 | Potent and selective agonist guidetopharmacology.org |

| Indomethacin | DP2 | Low-potency agonist guidetopharmacology.org |

| Prostaglandin E2 (PGE2) | DP1 | Lower affinity than PGD2 nih.gov |

| Prostaglandin F2α (PGF2α) | DP1 | Lower affinity than PGD2 nih.gov |

Intracellular Signal Transduction Cascades Initiated by Prostaglandin D2 Receptors

Upon ligand binding, DP1 and DP2 receptors initiate distinct intracellular signaling cascades that translate the extracellular signal into a specific cellular action.

Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway Activation

Activation of the DP1 receptor, which is coupled to Gαs, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). nih.govahajournals.org This PGD2-DP1-cAMP-PKA signaling axis has been shown to mediate various cellular effects. For example, in endothelial cells, this pathway can promote barrier function. nih.govahajournals.org In other contexts, such as in NT2/D1 cells, this pathway has been implicated in inducing the nuclear translocation of the transcription factor SOX9. nih.gov The DP1-specific agonist BW245C has been demonstrated to effectively induce cAMP production and subsequent PKA activity, mimicking the effects of PGD2 through this pathway. nih.govahajournals.org

Regulation of Small GTPases (e.g., Rac1) and Cytoskeletal Dynamics

The small GTPases of the Rho family, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are involved in processes such as cell migration, adhesion, and shape changes. nih.govnus.edu.sg PGD2 signaling, particularly through the DP1 receptor, has been shown to influence these pathways. Research has demonstrated that the PGD2-DP1-cAMP-PKA signaling cascade can lead to the activation of the small GTPase Rac1. nih.govahajournals.org This activation is mediated by the T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1), a Rac1-specific guanine (B1146940) nucleotide exchange factor (GEF). nih.govahajournals.org The activation of Rac1 promotes the rearrangement of the actin cytoskeleton, leading to functional changes such as the enhancement of adherens junctions and decreased permeability in endothelial cells. nih.govahajournals.orgahajournals.org This illustrates a direct link between PGD2 receptor activation and the dynamic control of cellular architecture through the regulation of small GTPases. elsevierpure.commdpi.com

Receptor-Mediated Cellular Responses

Prostaglandin D2 (PGD2) is a potent regulator of cytokine and chemokine production, primarily acting through its CRTH2 (DP2) receptor to amplify type 2 inflammatory responses. metabolomics.senih.gov In human group 2 innate lymphoid cells (ILC2s), endogenously produced PGD2 is essential for their activation and the subsequent production of type 2 cytokines, including Interleukin-5 (IL-5) and Interleukin-13 (IL-13). metabolomics.senih.gov This effect can be blocked by CRTH2 antagonists. metabolomics.senih.gov PGD2 and its metabolites also stimulate ILC2s to secrete these same cytokines in a DP2-dependent manner. nih.gov

Similarly, PGD2 stimulates Th2 lymphocytes to produce a range of cytokines, including IL-4, IL-5, and IL-13. nih.govnih.gov This action is mediated by PGD2 released from activated mast cells, which then acts on the CRTH2 receptor on Th2 cells. nih.gov Beyond the canonical type 2 cytokines, PGD2 can also induce the production of other proinflammatory cytokines from ILC2s, such as IL-3, IL-8, IL-9, IL-21, GM-CSF, and CSF-1. nih.gov In a mouse model of asthma, pretreatment with PGD2 was shown to increase levels of IL-4 and IL-5 and enhance the expression of macrophage-derived chemokine (MDC), a chemoattractant for Th2 cells. researchgate.net

| Cell Type | Receptor | Cytokines/Chemokines Induced by PGD2 | Reference |

|---|---|---|---|

| Group 2 Innate Lymphoid Cells (ILC2s) | CRTH2 (DP2) | IL-5, IL-13 | nih.govmetabolomics.senih.gov |

| Group 2 Innate Lymphoid Cells (ILC2s) | CRTH2 (DP2) | IL-3, IL-4, IL-8, IL-9, IL-21, GM-CSF, CSF-1 | nih.gov |

| T helper 2 (Th2) cells | CRTH2 (DP2) | IL-4, IL-5, IL-13 | nih.govnih.gov |

| Airway Epithelial Cells (mouse model) | Not specified | Macrophage-derived chemokine (MDC) | researchgate.net |

Prostaglandin D2 (PGD2) plays a dual and receptor-dependent role in directing cell movement. Through the CRTH2 (DP2) receptor, PGD2 acts as a potent chemoattractant for key allergic inflammatory cells. nih.govnih.gov It selectively induces the migration and chemotaxis of human Th2 cells, eosinophils, and basophils. nih.govresearchgate.netnih.gov This CRTH2-mediated chemotaxis is a crucial mechanism for recruiting these cells to sites of allergic inflammation. nih.gov PGD2 and its metabolites also induce the migration of type 2 innate lymphoid cells (ILC2s), an effect that is dependent on the DP2 receptor. nih.govnih.gov

Conversely, PGD2 can inhibit cell migration through its other major receptor, DP1. In human fetal lung fibroblasts, PGD2 was found to inhibit chemotaxis and chemokinesis, an effect that was mimicked by a DP1 receptor agonist and blocked by a DP1 antagonist. nih.govmiami.edu Similarly, PGD2 inhibits the migration of airway dendritic cells to draining lymph nodes via the DP1 receptor, which may serve to limit T cell activation under steady-state conditions. nih.gov In A549 lung cancer cells, PGD2 stimulation was found to enhance migration and invasion capabilities, consistent with a role in promoting an epithelial-mesenchymal transition. cellphysiolbiochem.com

Prostaglandin D2 (PGD2) exerts significant, often opposing, effects on cell proliferation and survival, which are highly dependent on the specific cell type and the receptors expressed. A prominent pro-apoptotic role for PGD2 has been identified in human osteoclasts. PGD2 induces osteoclast apoptosis in a dose-dependent manner through the activation of the CRTH2 receptor, not the DP1 receptor. doi.orgnih.gov This process involves the activation of the intrinsic apoptosis pathway, characterized by the cleavage of caspase-9 and subsequent activation of caspase-3. doi.orgnih.gov Further studies have implicated the ERK1/2 and Akt signaling pathways downstream of CRTH2 in mediating this apoptotic effect. nih.gov

In the context of cancer, PGD2 signaling through its PTGDR2 (CRTH2) receptor generally inhibits cancer cell survival and proliferation. bjbms.org In gastric cancer stem cells, PGD2 was shown to suppress viability and increase apoptosis. rjeid.com Similarly, injection of PGD2 into a prostate cancer mouse model induced cancer cell apoptosis. bjbms.org In contrast, PGD2 can also exhibit anti-apoptotic effects. In Th2 cells, PGD2 was found to reduce apoptosis following IL-2 withdrawal. researchgate.net In lung cancer A549 cells, PGD2 stimulation markedly suppressed proliferation while promoting a more invasive phenotype. cellphysiolbiochem.com Furthermore, gene set enrichment analysis in ILC2s stimulated with PGD2 and its metabolites revealed an upregulation of apoptosis-related pathways. nih.govplos.org

Physiological and Pathophysiological Roles of Prostaglandin D2

Involvement in Immune and Inflammatory Regulation

Prostaglandin (B15479496) D2 is a key player in the complex network of immune and inflammatory regulation. It is produced by various immune cells, including mast cells, Th2 lymphocytes, and dendritic cells, and its concentration is significantly elevated at sites of allergic inflammation. nih.gov The binding of PGD2 to its receptors, DP1 and CRTH2, initiates distinct signaling pathways that can either promote or suppress inflammatory processes, depending on the cell type and the context of the immune response. nih.govnih.gov

Mediation of Allergic and Anaphylactic Responses

Prostaglandin D2 is a major prostanoid released in large quantities by mast cells during allergic and asthmatic anaphylaxis. bertin-bioreagent.com Its release is a hallmark of mast cell activation in response to allergens. rupress.orgaaaai.org PGD2 contributes to the classic symptoms of allergic reactions, such as vasodilation and increased vascular permeability. nih.gov In human volunteers and animal models, the application of PGD2 can mimic several key features of allergic responses. nih.gov

Modulation of Type 2 Immune Responses and Associated Cell Populations

Type 2 immune responses are critical for host defense against helminth parasites but are also central to the pathophysiology of allergic diseases. These responses are characterized by the production of a specific set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), primarily by T helper 2 (Th2) cells. nih.gov Prostaglandin D2 is a potent modulator of type 2 immunity. nih.gov

PGD2, through its interaction with the CRTH2 receptor, plays a significant role in the activation and recruitment of key cellular players in type 2 inflammation, including Th2 cells, eosinophils, and basophils. wikipedia.orgnih.gov It can enhance the production of proinflammatory cytokines by human Th2 cells, further amplifying the type 2 immune response. oup.com Additionally, PGD2 can influence the differentiation of naive T cells towards a Th2 phenotype by inhibiting the production of IL-12, a cytokine that promotes Th1 cell differentiation. rupress.org This skewing of the immune response towards a Th2 profile is a critical step in the development of allergic sensitization and disease.

| Cell Type | Receptor(s) | Effect of PGD2 | Reference(s) |

| Th2 Cells | CRTH2 (DP2) | Chemotaxis, enhanced production of IL-4, IL-5, and IL-13. | nih.govoup.com |

| Dendritic Cells | DP1 | Inhibition of IL-12 production, promoting Th2 polarization. | nih.gov |

Impact on Eosinophil Activation and Recruitment

Eosinophils are granulocytes that play a central role in the pathogenesis of allergic inflammation, particularly in asthma. nih.gov Prostaglandin D2 is a potent chemoattractant and activator of eosinophils. ashpublications.orgnih.gov This effect is primarily mediated through the CRTH2 (DP2) receptor, which is highly expressed on the surface of eosinophils. frontiersin.org

Upon activation by PGD2, eosinophils undergo a series of changes that enhance their inflammatory functions. These include:

Chemotaxis: PGD2 induces the directed migration of eosinophils to sites of allergic inflammation. ashpublications.orgnih.gov

Upregulation of Adhesion Molecules: PGD2 increases the expression of CD11b, an adhesion molecule that facilitates the binding of eosinophils to the endothelium and their subsequent migration into tissues. ashpublications.orgnih.gov

Shape Change and Actin Polymerization: Activation by PGD2 leads to changes in eosinophil morphology and the reorganization of the actin cytoskeleton, processes that are essential for cell motility. ashpublications.orgnih.gov

Release of Inflammatory Mediators: PGD2 can prime eosinophils for the enhanced release of other inflammatory mediators, such as eosinophil cationic protein (ECP) and leukotriene C4 (LTC4). researchgate.netkarger.com

Interestingly, eosinophils themselves have been identified as a source of PGD2, suggesting an autocrine loop where eosinophil-derived PGD2 can further amplify their own activation and recruitment during an allergic response. nih.gov

Regulation of Type 2 Innate Lymphoid Cells (ILC2s)

Type 2 innate lymphoid cells (ILC2s) are a more recently discovered population of immune cells that are potent producers of type 2 cytokines, such as IL-5 and IL-13. nih.gov They play a crucial role in initiating and amplifying type 2 immune responses, particularly in the context of allergic airway inflammation. nih.gov

Human ILC2s express the CRTH2 receptor, making them responsive to Prostaglandin D2. nih.gov PGD2 has been shown to be a potent activator and chemoattractant for ILC2s. nih.govcapes.gov.br The binding of PGD2 to CRTH2 on ILC2s leads to several key outcomes:

Chemotaxis: PGD2 induces the migration of ILC2s, potentially contributing to their accumulation in inflamed tissues such as the lungs in asthma. nih.gov

Cytokine Production: PGD2 stimulates ILC2s to produce large amounts of IL-5 and IL-13, which in turn promote eosinophilic inflammation and other features of allergic disease. nih.govplos.org

Upregulation of other Receptors: Activation of ILC2s through CRTH2 can also upregulate the expression of receptors for other ILC2 activators, such as the IL-33 receptor (ST2), thereby sensitizing these cells to other pro-inflammatory signals in the environment. nih.gov

The interaction between PGD2 and ILC2s represents a critical link between the innate and adaptive arms of the type 2 immune response, as mast cell-derived PGD2 can rapidly activate ILC2s to initiate an inflammatory cascade. nih.gov

| Cell Type | Receptor | Effect of PGD2 | Key Research Finding | Reference(s) |

| ILC2s | CRTH2 (DP2) | Chemotaxis | PGD2 induces the migration of human peripheral blood ILC2s. | nih.gov |

| ILC2s | CRTH2 (DP2) | Cytokine Production | PGD2 stimulates the production of IL-5 and IL-13 by ILC2s. | nih.govplos.org |

| ILC2s | CRTH2 (DP2) | Receptor Upregulation | PGD2 activation upregulates the expression of the IL-33 receptor (ST2) on ILC2s. | nih.gov |

Suppressive Effects on Natural Killer (NK) Cell Cytolytic and Cytokine Functions

Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a major role in the host's defense against tumors and virally infected cells. nih.govfrontiersin.org Their function is often impaired during type 2 dominant immune responses, such as those seen in allergic diseases where PGD2 levels are high. nih.gov

Research has shown that Prostaglandin D2 can suppress the functions of human NK cells. nih.gov This inhibitory effect is mediated through the DP1 receptor, which is expressed on NK cells. nih.gov The binding of PGD2 to the DP1 receptor leads to an elevation of intracellular cyclic AMP (cAMP) levels, which in turn inhibits the key functions of NK cells: nih.gov

Cytotoxicity: PGD2 inhibits the ability of NK cells to kill target cells. nih.govnih.gov

Chemotaxis: The migration of NK cells towards inflammatory sites is also impeded by PGD2. nih.gov

Cytokine Production: PGD2 suppresses the production of type 1 cytokines, such as interferon-gamma (IFN-γ), by NK cells. nih.gov

By suppressing the activity of NK cells, which are typically associated with type 1 immunity, PGD2 further contributes to the dominance of the type 2 immune response characteristic of allergic inflammation. nih.gov

Role in Lung Inflammation Mechanisms

Prostaglandin D2 plays a complex and sometimes paradoxical role in the mechanisms of lung inflammation. In the context of allergic asthma, PGD2 is largely considered a pro-inflammatory mediator. nih.gov It is released in large amounts in the airways of asthmatics following allergen challenge and contributes to bronchoconstriction and the recruitment of inflammatory cells like eosinophils and Th2 cells. nih.govrupress.org PGD2 can also enhance mucus production and airway hyperresponsiveness, which are key features of asthma. nih.gov

However, some studies have revealed a potential anti-inflammatory role for PGD2 in certain models of acute lung injury (ALI). nih.govmdpi.com In these contexts, PGD2, acting through its DP1 receptor, has been shown to:

Reduce Neutrophil Infiltration: PGD2 can decrease the influx of neutrophils into the lungs. aai.org

Decrease Vascular Permeability: It can help to maintain the integrity of the endothelial barrier in the lungs, reducing fluid leakage into the alveolar spaces. plos.org

Suppress Pro-inflammatory Cytokine Production: PGD2 can inhibit the production of pro-inflammatory cytokines in the lung. aai.org

These seemingly contradictory roles highlight the complexity of PGD2 signaling and suggest that its ultimate effect in the lungs may depend on the specific inflammatory context, the predominant cell types involved, and the relative expression of its DP1 and CRTH2 receptors.

Neurobiological Functions of Prostaglandin D2

Prostaglandin D2 (PGD2) is a significant lipid mediator in the central nervous system, where it orchestrates a variety of critical physiological processes. Its neurobiological functions are diverse, ranging from the fundamental regulation of sleep to the fine-tuning of body temperature. PGD2 is synthesized within the brain by lipocalin-type PGD synthase (L-PGDS) and exerts its effects by interacting with specific receptors, primarily the PGD2 receptor subtype 1 (DP1).

Regulation of Sleep-Wake Cycles and Sleep Promotion

Prostaglandin D2 is recognized as a potent endogenous sleep-promoting substance. researchgate.net Its concentration in the cerebrospinal fluid (CSF) fluctuates in parallel with the sleep-wake cycle, increasing during prolonged wakefulness. researchgate.netphysiology.org The administration of PGD2 into the brain of various animal models has been shown to induce sleep that is physiologically and electrophysiologically indistinguishable from natural non-rapid eye movement (NREM) sleep. frontiersin.orgcambridge.org

The mechanism of PGD2-induced sleep involves its production by cells in the leptomeninges, choroid plexus, and oligodendrocytes. researchgate.netfrontiersin.org From these sites, PGD2 circulates in the CSF and acts on DP1 receptors located on arachnoid trabecular cells in the basal forebrain. frontiersin.orgroyalsocietypublishing.org This stimulation is believed to trigger the release of adenosine, which then acts as a secondary signaling molecule to promote sleep. researchgate.netcambridge.org Adenosine activates sleep-active neurons in areas like the ventrolateral preoptic area (VLPO) and inhibits wake-promoting neurons in the tuberomammillary nucleus (TMN). physiology.orgcambridge.orgroyalsocietypublishing.org Studies using knockout mice for L-PGDS or the DP1 receptor have further solidified the crucial role of the PGD2 system in the homeostatic regulation of NREM sleep. physiology.org

| Research Focus | Key Findings | Species/Model | References |

| Site of Action | Microinjection of PGD2 into the preoptic area induces sleep. | Rats | frontiersin.orgcambridge.org |

| Mechanism | PGD2 stimulates DP1 receptors on leptomeningeal cells in the basal forebrain. | Mice | frontiersin.orgroyalsocietypublishing.org |

| Secondary Messenger | PGD2 action leads to the release of adenosine, which promotes sleep. | General | researchgate.netcambridge.org |

| Cellular Effects | Induces Fos expression in sleep-active VLPO neurons and reduces it in wake-active TMN neurons. | Rats | physiology.orgroyalsocietypublishing.org |

| Genetic Evidence | L-PGDS knockout mice show altered sleep patterns, confirming PGD2's role in sleep regulation. | Mice | physiology.org |

Influence on Thermoregulation and Body Temperature

Prostaglandin D2 also plays a significant role in the central control of body temperature. lipidmaps.org This function is primarily mediated by neurons in the preoptic area of the anterior hypothalamus (POA), a critical thermoregulatory center in the brain. nih.govresearchgate.net Research has identified that temperature-sensitive neurons in the POA express the enzyme lipocalin-type prostaglandin D synthase (Ptgds), which is responsible for synthesizing PGD2. nih.govresearchgate.net

When brain temperature rises, these Ptgds-expressing neurons increase their activity, leading to higher production of PGD2. nih.govresearchgate.net This PGD2 then activates its DP1 receptor on downstream neurons, which in turn mediates a decrease in body temperature, forming a negative feedback loop for thermoregulation. nih.govresearchgate.net However, the thermoregulatory effects of PGD2 can be complex, with some studies reporting it causes hypothermia, while others have observed hyperthermic or no effects, suggesting that its action may depend on the species, dose, and specific experimental conditions. physiology.org For instance, in rats, PGD2 is generally associated with cryogenic (body temperature-lowering) responses, particularly in the context of inflammation. physiology.organnualreviews.org

| Species | Site of Administration | Effect on Body Temperature | References |

| Rat | Preoptic Area / 3rd Ventricle | Decrease | physiology.org |

| Rat | Intracerebroventricular | Hypothermia | annualreviews.org |

| Mouse | Preoptic Area | Decrease | nih.govresearchgate.net |

| Rat, Rabbit, Cat | Various | No effect or Hyperthermia | physiology.org |

Transport Mechanisms into the Brain

The concentration of PGD2 within the brain is tightly regulated by transport systems at the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB). researchgate.net As a charged anion at physiological pH, PGD2 diffuses poorly across cell membranes, necessitating active transport mechanisms for its clearance from the central nervous system. nih.gov

One key transporter is the prostaglandin transporter (PGT, SLCO2A1), which facilitates the movement of various prostaglandins (B1171923), including PGD2, across membranes. nih.gov PGT is expressed in the endothelial cells of the BBB and plays a role in eliminating PGD2 from the brain parenchyma. nih.govfrontiersin.org Additionally, multidrug resistance-associated proteins (MRPs), specifically Mrp4 (ABCC4), have been identified as efflux transporters for PGD2 at the BBB. mdpi.com These transporters actively pump PGD2 out of the brain endothelial cells and into the blood, helping to maintain low levels in the brain interstitial fluid under normal conditions. researchgate.netmdpi.com During neuroinflammatory conditions, the expression and activity of these transporters can be altered, potentially affecting PGD2 levels and its subsequent physiological effects, such as sleep and inflammation. researchgate.netmdpi.com

Cardiovascular and Vascular System Homeostasis

Prostaglandin D2 is an important lipid mediator in the cardiovascular system, contributing to the regulation of vascular tone and the integrity of the vascular endothelium. researchgate.netnih.gov Its effects are multifaceted, often depending on the specific vascular bed and the receptors it activates. mdpi.com

Regulation of Vasodilation and Vascular Smooth Muscle Relaxation

Prostaglandin D2 generally acts as a vasodilator, promoting the relaxation of vascular smooth muscle cells. lipidmaps.orgkjim.org This effect contributes to the regulation of blood flow and pressure. researchgate.net The vasodilatory action is often mediated through the activation of DP receptors on smooth muscle cells. kjim.orgahajournals.org In some vascular tissues, such as bovine coronary arteries, the relaxation induced by PGD2 is dependent on the endothelium and involves the production of nitric oxide and the subsequent formation of cyclic GMP (cGMP). physiology.org In addition to its direct effects, PGD2 is a key mediator released from mast cells, where its vasodilatory properties can cause flushing and hypotension. lipidmaps.org

Impact on Endothelial Barrier Function and Vascular Permeability

Prostaglandin D2 plays a crucial role in modulating the barrier function of the vascular endothelium, which is vital for controlling the passage of fluids and cells from the bloodstream into tissues. researchgate.net Contrary to many inflammatory mediators that increase vascular permeability, PGD2, through its DP1 receptor, has been shown to enhance endothelial barrier function and reduce permeability. nih.govahajournals.orgjst.go.jp

This barrier-protective effect has been demonstrated in various in vitro and in vivo models. nih.govahajournals.org Treatment with PGD2 or a DP1 receptor agonist increases transendothelial electrical resistance and decreases the passage of molecules across endothelial cell monolayers. nih.govahajournals.org The underlying mechanism involves the DP1 receptor-mediated activation of a specific signaling pathway: cAMP/PKA/Tiam1/Rac1. nih.govjst.go.jp This pathway ultimately strengthens the adherens junctions between endothelial cells, thereby tightening the barrier. nih.gov This function is particularly important in attenuating vascular leakage during allergic reactions and inflammation. researchgate.netjst.go.jp

| Experimental Model | Key Finding | Mechanism | References |

| Human Umbilical Vein Endothelial Cells (HUVEC) | PGD2 and DP1 agonists increased transendothelial electrical resistance and decreased dextran (B179266) permeability. | Activation of DP1 receptor. | nih.govahajournals.org |

| In Vivo (Mouse) | Pretreatment with a DP1 agonist attenuated vascular leakage induced by inflammatory agents. | DP1 signaling reduces vascular permeability. | nih.gov |

| Food Allergy Model (Mouse) | Mast cell-derived PGD2 attenuates anaphylactic reactions by enhancing endothelial barrier function via the DP1 receptor. | DP1 activation enhances barrier function. | jst.go.jp |

| Human Pulmonary Microvascular Endothelial Cells | PGD2 strengthens the endothelial barrier. | Mediated by EP4 receptors in this specific cell type. | preprints.org |

Inhibition of Platelet Aggregation

Prostaglandin D2 (PGD2) is a recognized inhibitor of human platelet aggregation. nih.govnih.govresearchgate.net It is synthesized by platelets themselves and can act to prevent aggregation through the activation of adenylate cyclase. nih.govjci.org The inhibitory action of PGD2 is mediated primarily through the DP1 receptor (also known as the DP receptor), which, upon activation, stimulates the Gα(s) protein pathway, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.com This rise in cAMP counteracts the signals that promote platelet aggregation.

The potency of PGD2 as a platelet inhibitor is notable; in human platelets, its inhibitory strength is approximately two times higher than that of Prostaglandin E1 (PGE1), though it is less potent than prostacyclin (PGI2). mdpi.com The effect of PGD2 is time-sensitive, as it has an apparent half-life of about 30 minutes in blood plasma, after which its ability to inhibit platelet aggregation diminishes. mdpi.com Research has identified a specific PGD2 receptor on platelets, distinct from the one for PGE1 and PGI2. nih.gov Studies involving patients with myeloproliferative disorders, who often have platelets resistant to PGD2's effects, have shown a significant decrease in the number of PGD2 binding sites on their platelets, correlating with reduced PGD2-activated adenylate cyclase activity. nih.govjci.org This finding underscores the direct link between PGD2 receptor presence and its anti-aggregation function.

| Key Aspect of PGD2 in Platelet Aggregation | Finding | Source(s) |

| Primary Mechanism | Inhibition of platelet aggregation. | nih.govnih.govwikipedia.org |

| Receptor | Acts via the DP1 receptor. | mdpi.com |

| Signaling Pathway | Stimulates adenylate cyclase, increasing intracellular cAMP. | nih.govmdpi.com |

| Relative Potency | More potent than PGE1, less potent than PGI2. | mdpi.com |

| Clinical Relevance | Reduced PGD2 receptors found in platelets of patients with myeloproliferative disorders. | nih.govjci.org |

Roles in Reproductive Physiology

PGD2 signaling is deeply involved in multiple facets of both male and female reproduction, from the initial formation of the testes to the regulation of fertility. bioscientifica.comnih.gov The widespread expression of its synthesizing enzymes, Lipocalin-PGD2 synthase (L-PGDS) and Hematopoietic-PGD2 synthase (H-PGDS), in the male reproductive tract points to its crucial functions. nih.govresearchgate.net

Involvement in Testicular Formation and Function

PGD2 plays a critical role during the embryonic stage of testicular development. bioscientifica.comresearchgate.net Its signaling is involved in the differentiation of both Sertoli cells and germ cells within the embryonic testis. nih.gov Specifically, PGD2 signaling induces the nuclear translocation of the SOX9 protein, a key step in Sertoli cell differentiation. bioscientifica.com The expression of L-Pgds mRNA is detected in Sertoli cells and prospermatogonia of the developing male genital ridges. bioscientifica.com PGD2, produced by both somatic and germ cells, acts in both a paracrine (acting on nearby cells) and autocrine (acting on the cell that produces it) manner to ensure the proper differentiation of germ cells in the fetal testis. biologists.com

Influence on Sperm Maturation and Spermatogenesis

The PGD2 pathway is purported to be involved in the development of adult testes, sperm maturation, and spermatogenesis. nih.govresearchgate.net L-PGDS, in particular, is thought to be significant in spermatogenesis, potentially by facilitating the transport of lipid molecules like retinoids and thyroid hormones essential for the development of germ cells and maturing spermatozoa. bioscientifica.com PGD2 signaling is involved in promoting mitotic arrest in male germ cells, a necessary step for their proper differentiation. biologists.com It achieves this, in part, by activating the expression of the CDK inhibitor p21Cip1 and upregulating the master gene Nanos2, acting through its Dp2 receptor. biologists.com However, while evidence points to a role for PGD2, its precise functions in adult spermatogenesis are still being debated and clarified. bioscientifica.com Studies have noted that inhibiting prostaglandin synthesis in infertile men with high initial levels of prostaglandins can lead to an improvement in sperm count and motility. nih.gov

Modulation of Steroidogenesis Pathways

PGD2 signaling has been shown to modulate steroidogenesis. In the ovary, H-PGDS-induced PGD2 interferes with Follicle-Stimulating Hormone (FSH) signaling by increasing the expression of receptors for FSH and Luteinizing Hormone (LH). bioscientifica.com This, in turn, activates the expression of steroidogenic genes such as Cyp11a1 and Star, leading to the secretion of progesterone. bioscientifica.com In the male gonad, while the roles are less defined, PGD2 is produced by and can affect Leydig cells, which are the primary site of androgen biosynthesis in the testes. nih.gov The involvement of L-PGDS in steroidogenesis is also a subject of ongoing investigation. bioscientifica.comresearchgate.net

Potential Implications in Reproductive Disorders and Fertility

Dysregulation of PGD2 signaling is hypothesized to be a factor in several reproductive diseases. bioscientifica.comresearchgate.net In men with impaired spermatogenesis and infertility, the enzyme cyclooxygenase 2 (COX2), which leads to prostaglandin production, is abundantly present in testicular interstitial cells, whereas it is absent in testes with normal spermatogenesis. nih.gov This suggests a link between elevated prostaglandin levels and male infertility. nih.gov Consequently, PGD2 signaling may be affected in conditions such as infertility, cryptorchidism (undescended testes), and testicular cancer. bioscientifica.comnih.gov In female reproduction, recent studies have explored PGD2 as a potential biomarker for ovarian reserve and response during in-vitro fertilization (IVF) protocols. tinnitusjournal.com Research found a significant positive correlation between serum and follicular fluid PGD2 levels and biomarkers of ovarian reserve like Anti-Müllerian Hormone (AMH) and Antral Follicle Count (AFC). tinnitusjournal.com

Contributions to Cellular Growth and Neoplasia

The role of Prostaglandin D2 in cancer is complex, with evidence pointing largely towards a tumor-suppressive function, in contrast to other prostaglandins like PGE2 which often promote tumor growth. nih.govnih.gov The PGD2/PTGDR2 signaling pathway is considered a key factor in inhibiting tumorigenesis by suppressing the proliferation, migration, and invasion of cancer cells. nih.gov

Research has demonstrated that PGD2 can inhibit the growth of human ovarian cancer cells both in vitro and in vivo in a dose-dependent manner. nih.gov In lung adenocarcinoma, PGD2 has been identified as a key metabolite in the tumor microenvironment, where it exerts anti-tumor effects by activating T cells and NK cells via its receptor. frontiersin.org Studies have confirmed that the expression of PGD2 synthase (PTGDS) and its receptor (PTGDR) are downregulated in lung adenocarcinoma tissues compared to normal tissues, suggesting their role in tumor suppression. frontiersin.org Furthermore, PGD2 signaling via the DP receptor has been shown to suppress tumor hyperpermeability and angiogenesis (the formation of new blood vessels), which are critical for tumor growth. pnas.org Administration of a DP receptor agonist markedly suppressed tumor growth in mouse models. pnas.org In skin cancer, PGD2 has been found to inhibit neovascularization, a process necessary for tumor progression. nih.gov

| Cancer Type | Effect of PGD2 | Research Finding | Source(s) |

| Ovarian Cancer | Inhibitory | Suppresses cell migration and invasion in a dose-dependent manner. | nih.gov |

| Lung Adenocarcinoma | Inhibitory | Exerts anti-tumor effects by activating T cells and NK cells; suppresses tumor growth. | frontiersin.org |

| General Tumors | Inhibitory | Suppresses tumor hyperpermeability and angiogenesis via the DP receptor. | pnas.org |

| Skin Cancer | Inhibitory | Inhibits the formation of new blood vessels (neovascularization). | nih.gov |

Preclinical Studies on Inhibition of Tumor Cell Proliferation (e.g., Ovarian Cancer Cells)

Prostaglandin D2 (PGD2) has demonstrated significant anti-tumor effects in preclinical models of ovarian cancer, where it has been shown to inhibit the growth of cancer cells. nih.govnih.gov Studies focusing on human ovarian cancer cell lines have established that PGD2 can directly suppress cell proliferation in a manner dependent on the concentration administered. nih.gov This inhibitory action is believed to stem from a direct cytotoxic effect on the cancer cells. nih.gov

In vitro experiments using the HR ovarian serous cystadenocarcinoma cell line revealed that PGD2 could inhibit the synthesis of DNA, RNA, and proteins, fundamental processes for cell growth and division. nih.gov This direct anti-proliferative effect has also been observed in vivo. nih.govnih.gov In studies involving nude mice inoculated with human ovarian cancer cells, treatment with PGD2 led to a notable inhibition of tumor growth. nih.gov Specifically, while a lower dose showed some tumor inhibition, a higher dose significantly prolonged the survival time of the mice from 52 days in the untreated group to 67 days. nih.gov

Further research has correlated the presence of PGD2 with better patient outcomes in high-grade serous ovarian carcinoma (HGSOC). spandidos-publications.comnih.gov Immunohistochemical analysis of a large cohort of HGSOC patients revealed that positive staining for PGD2 was strongly associated with increased disease-free survival, a lower rate of relapse, and sensitivity to platinum-based chemotherapy. spandidos-publications.comnih.gov This suggests that PGD2 signaling plays a protective role in the progression of ovarian cancer. spandidos-publications.com The loss of PGD2 protein expression has been linked to the malignant progression of tumors and poorer survival. spandidos-publications.com

Table 1: Summary of Preclinical Research on PGD2 and Ovarian Cancer

This table summarizes key findings from preclinical studies on the effects of Prostaglandin D2 on ovarian cancer cells.

| Study Model | Cell Line | Key Findings | Outcome | Reference |

| In Vitro | HR (human serous cystadenocarcinoma) | Dose-dependently inhibited cell proliferation (0.1-4.0 µg/mL). Inhibited DNA, RNA, and protein synthesis. | Direct cytotoxic and anti-proliferative effect. | nih.gov |

| In Vivo (Nude Mice) | HR (human serous cystadenocarcinoma) | Treatment with 12 mg/kg PGD2 significantly inhibited tumor growth. | Increased 50% survival time from 52 to 67 days. | nih.gov |

| Human Tissue Analysis | High-Grade Serous Ovarian Carcinoma (114 patients) | PGD2 positivity was associated with increased disease-free survival and sensitivity to platinum therapy. | PGD2 is an independent marker of good prognosis. | nih.govnih.gov |

Role in the Tumor Microenvironment and Metabolic Signaling Axes (e.g., Lung Adenocarcinoma)

In the context of lung adenocarcinoma, Prostaglandin D2 is a critical metabolic player within the tumor microenvironment (TME), facilitating communication between different cell types and contributing to an anti-tumor response. nih.govascopubs.orgfrontiersin.org Single-cell RNA sequencing analyses have identified PGD2 as a key metabolite that mediates intercellular crosstalk, primarily exerting tumor-suppressive and anti-inflammatory effects. nih.govnih.gov

The production and signaling of PGD2 within the lung adenocarcinoma TME involve specific cell populations. PGD2 is primarily synthesized and secreted by fibroblasts and plasmacytoid dendritic cells (pDCs) through the enzyme Prostaglandin D2 Synthase (PTGDS), and by mast cells via Hematopoietic Prostaglandin D Synthase (HPGDS). nih.govfrontiersin.orgnih.gov The anti-tumor signals of PGD2 are mainly received by natural killer (NK) cells and T cells through the PGD2 receptor (PTGDR). nih.govfrontiersin.org This interaction is crucial for activating an immune response against the tumor. ascopubs.org

Table 2: PGD2 Signaling Axis in the Lung Adenocarcinoma Tumor Microenvironment

This table outlines the key cellular components and functions of the Prostaglandin D2 signaling pathway in the TME of lung adenocarcinoma.

| Component | Cellular Source / Receiver | Gene/Receptor | Function in TME | Reference |

| PGD2 Production | Fibroblasts, Plasmacytoid Dendritic Cells (pDCs) | PTGDS | Secretion of PGD2 into the tumor microenvironment. | nih.govfrontiersin.org |

| PGD2 Production | Mast Cells | HPGDS | Secretion of PGD2 into the tumor microenvironment. | nih.govnih.gov |

| PGD2 Reception | NK Cells, T Cells | PTGDR (DP1/DP2) | Receives PGD2 signal, leading to immune cell activation. | nih.govfrontiersin.org |

| Signaling Outcome | NK Cells, T Cells | - | Activation of anti-tumor immune response. | ascopubs.org |

| Signaling Outcome | Endothelial Cells | DP1 Receptor | Inhibition of tumor angiogenesis and vascular leakage. | pnas.org |

| Clinical Correlation | Lung Adenocarcinoma Patients | - | High PGD2 signaling is linked to better prognosis and immune infiltration. | nih.govnih.gov |

Advanced Research Methodologies in Prostaglandin Studies

Integrative Omics Approaches

The convergence of multiple "omics" disciplines, such as lipidomics and genomics, provides a systemic view of the roles prostaglandins (B1171923) play. This integrative approach allows researchers to connect gene expression profiles with the actual lipid mediator output, offering a more complete picture of cellular and intercellular processes.

Lipidomics aims to quantify and identify the complete lipid profile within a biological system. nih.gov For prostanoids like Prostaglandin (B15479496) D2 (PGD2), which are often present at low concentrations and are metabolically labile, the gold-standard for analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the separation and specific detection of various prostaglandin isomers. nih.gov

A critical component of quantitative LC-MS/MS is the use of stable isotope-labeled internal standards. scispace.com Prostaglandin D2-d9, a deuterated form of PGD2, is an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous analyte, including extraction efficiency and ionization response in the mass spectrometer. scispace.comumsl.edu However, due to its increased mass, it is distinguishable from the non-labeled PGD2. By adding a known amount of this compound to a sample at the beginning of the extraction process, it co-elutes with the endogenous PGD2 and provides a reference signal that corrects for any sample loss or matrix effects during preparation and analysis. nih.gov

An improved LC-MS-MS assay for the simultaneous measurement of PGD2 and PGE2 utilizes deuterated internal standards (d4-PGD2 and d4-PGE2) to ensure accuracy. nih.gov Since PGD2 and its isomer PGE2 have similar fragmentation patterns, complete chromatographic separation is essential for precise quantification. nih.gov The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov

| Parameter | Prostaglandin D2 (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 351 | 360 |

| Product Ion (m/z) | 271 | 275 (or other appropriate fragment) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Function | Target molecule for quantification in biological samples. | Internal standard for accurate quantification, corrects for sample loss and matrix effects. |

This interactive table summarizes the typical mass spectrometry parameters used for the quantification of PGD2 with this compound as an internal standard. The specific mass-to-charge (m/z) ratios may vary slightly based on the specific deuterated standard used (e.g., d4-PGD2).

Single-cell RNA sequencing (scRNA-seq) has revolutionized cellular biology by enabling the analysis of gene expression profiles on a cell-by-cell basis. nih.gov When integrated with metabolomics, this powerful approach can decipher complex biological processes, such as the imbalanced immune responses seen in sepsis. nih.gov For instance, in sepsis research, scRNA-seq can identify specific immune cell populations (e.g., monocytes, macrophages) that upregulate the expression of hematopoietic prostaglandin D2 synthase (HPGDS), the key enzyme for PGD2 production. nih.gov

| Cell Type (from scRNA-seq) | Key Gene Expression (mRNA level) | Metabolite Level (quantified using PGD2-d9 standard) | Implication |

| Macrophage Subtype A | High HPGDS | High PGD2 in supernatant | This cell subtype is a primary producer of PGD2. |

| Neutrophil Subtype B | Low HPGDS, High PTGDR (DP1 Receptor) | N/A | This cell subtype is likely a target of PGD2 signaling. |

| T-Cell Subtype C | Low HPGDS, High PTGDR2 (DP2/CRTH2 Receptor) | N/A | This cell subtype may be activated or modulated by PGD2 via a different receptor. |

This interactive table provides a hypothetical example of how scRNA-seq and metabolomics data are integrated to understand cellular roles in PGD2 signaling.

Computational Modeling and Simulation

Computational techniques provide invaluable insights into molecular interactions, guiding the rational design of therapeutic agents. These in silico methods can predict how a drug molecule might bind to its target, significantly accelerating the drug discovery process.

Human hematopoietic prostaglandin D2 synthase (hPGD2S) is a key enzyme in the synthesis of PGD2 and is a therapeutic target for inflammatory and allergic conditions. nih.govbohrium.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to design and evaluate potential inhibitors of hPGD2S. nih.govresearchgate.net